2,2,3,3-Tetrafluoropropyl 2-fluoroacrylate
Overview
Description
2,2,3,3-Tetrafluoropropyl 2-fluoroacrylate is a fluorinated acrylate monomer with the molecular formula C6H5F5O2. This compound is known for its unique properties, including high thermal stability, chemical resistance, and hydrophobicity. These characteristics make it valuable in various industrial and scientific applications.
Mechanism of Action
Target of Action
It is known that this compound is used in scientific research due to its unique chemical properties.
Mode of Action
The mode of action of 2,2,3,3-Tetrafluoropropyl 2-fluoroacrylate involves its participation in the reversible addition-fragmentation chain transfer (RAFT) polymerization . This process involves the addition of the compound to a growing polymer chain, followed by the fragmentation of this chain, which allows for the transfer of the compound to another polymer chain .
Biochemical Pathways
It is known that this compound is involved in the raft polymerization process , which is a key pathway in the field of polymer chemistry.
Pharmacokinetics
It is known that this compound has a molecular weight of 204095 Da , which may influence its bioavailability.
Result of Action
It is known that this compound is involved in the raft polymerization process , which can result in the formation of polymers with controlled structures .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors such as temperature and light . For example, the RAFT polymerization process in which this compound is involved can occur under both thermal conditions and light irradiation .
Preparation Methods
The synthesis of 2,2,3,3-Tetrafluoropropyl 2-fluoroacrylate typically involves the esterification of 2,2,3,3-tetrafluoropropanol with 2-fluoroacrylic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include maintaining a temperature of around 60-80°C and removing water formed during the reaction to drive it to completion .
Industrial production methods often involve continuous processes where the reactants are fed into a reactor, and the product is continuously removed and purified. This ensures a consistent quality and high yield of the desired product .
Chemical Reactions Analysis
2,2,3,3-Tetrafluoropropyl 2-fluoroacrylate undergoes various chemical reactions, including:
Polymerization: This compound can undergo radical polymerization to form polymers with unique properties such as high thermal stability and chemical resistance.
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Addition Reactions: The double bond in the acrylate group can participate in addition reactions with various reagents, leading to the formation of different derivatives.
Scientific Research Applications
2,2,3,3-Tetrafluoropropyl 2-fluoroacrylate has a wide range of applications in scientific research:
Comparison with Similar Compounds
2,2,3,3-Tetrafluoropropyl 2-fluoroacrylate can be compared with other fluorinated acrylates such as:
2,2,3,3-Tetrafluoropropyl acrylate: Similar in structure but lacks the additional fluorine atom on the acrylate group, resulting in slightly different properties.
2,2,2-Trifluoroethyl acrylate: Contains fewer fluorine atoms, leading to lower thermal stability and chemical resistance compared to this compound.
2,2,3,3-Tetrafluoropropyl methacrylate: Similar in structure but with a methacrylate group instead of an acrylate group, which affects its polymerization behavior and resulting polymer properties.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various applications.
Properties
IUPAC Name |
2,2,3,3-tetrafluoropropyl 2-fluoroprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F5O2/c1-3(7)4(12)13-2-6(10,11)5(8)9/h5H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPSTBSKXWPLKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(=O)OCC(C(F)F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
96250-38-3 | |
Record name | 2-Propenoic acid, 2-fluoro-, 2,2,3,3-tetrafluoropropyl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96250-38-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60242181 | |
Record name | 2-Propenoic acid, 2-fluoro-, 2,2,3,3-tetrafluoropropyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60242181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96250-37-2 | |
Record name | 2-Propenoic acid, 2-fluoro-, 2,2,3,3-tetrafluoropropyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096250372 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 2-fluoro-, 2,2,3,3-tetrafluoropropyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60242181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 96250-37-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What challenges arise when analyzing residual 2,2,3,3-Tetrafluoropropyl 2-fluoroacrylate in polymers, and how does the research address them?
A1: Analyzing residual monomers like FN-1 in polymers using gas chromatography presents challenges due to potential peak overlaps with solvents used for sample preparation. The research tackles this by meticulously selecting solvents with appropriate retention times. For instance, when analyzing FN-1 and 2,2,3,3-tetrafluoropropyl methacrylate (MN-1) copolymer, acetone was determined as the optimal solvent due to its shorter retention time compared to the target monomers, preventing interference during separation on a dioctyl sebacate column. [] This highlights the importance of solvent selection for accurate quantification of residual monomers in polymer analysis.
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